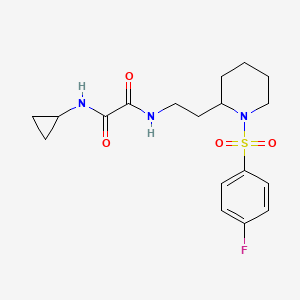![molecular formula C11H16N2OS B2553088 N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide CAS No. 2305489-31-8](/img/structure/B2553088.png)
N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide, also known as MTPT or MPTP, is a synthetic compound that has been widely used in scientific research for its ability to selectively destroy dopamine-producing neurons in the brain. This compound has been particularly useful in studying the mechanisms underlying Parkinson's disease, as it produces symptoms that are similar to those observed in patients with this disorder.
作用机制
N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide works by selectively targeting and destroying dopamine-producing neurons in the brain. This is accomplished through the conversion of N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide into a toxic metabolite called MPP+, which then enters the dopamine-producing neurons and disrupts their normal functioning. This disruption ultimately leads to the death of these neurons, which can produce symptoms similar to those observed in patients with Parkinson's disease.
生化和生理效应
The biochemical and physiological effects of N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide are primarily related to its ability to selectively destroy dopamine-producing neurons in the brain. This can lead to a range of symptoms, including tremors, rigidity, and difficulty with movement and coordination. In addition, N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide has also been shown to produce changes in brain chemistry and function, which can have a range of other effects on the body and mind.
实验室实验的优点和局限性
One of the primary advantages of using N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide in lab experiments is its ability to selectively target dopamine-producing neurons in the brain. This can make it a valuable tool for studying the mechanisms underlying Parkinson's disease and other neurological disorders. However, there are also several limitations to using N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide in lab experiments, including its potential toxicity and the need for specialized equipment and techniques to ensure the purity and consistency of the final product.
未来方向
There are many potential future directions for research related to N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide and its effects on the brain and body. One possible direction is the development of new treatments and therapies for Parkinson's disease and other neurological disorders based on the insights gained from studying N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide. Another potential direction is the development of new methods for synthesizing and purifying N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide, which could improve the consistency and reliability of this compound for use in lab experiments. Finally, further research is needed to better understand the long-term effects of N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide on the brain and body, as well as its potential applications in other areas of scientific research.
合成方法
N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide is typically synthesized through a multistep process involving the reaction of various chemical reagents. The exact details of this synthesis method can vary depending on the specific laboratory and equipment used, but typically involve the use of specialized equipment and techniques to ensure the purity and consistency of the final product.
科学研究应用
N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide has been widely used in scientific research for its ability to selectively destroy dopamine-producing neurons in the brain. This has made it a valuable tool for studying the mechanisms underlying Parkinson's disease, as well as for developing new treatments and therapies for this disorder. In addition, N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide has also been used in research related to other neurological disorders, such as Huntington's disease and Alzheimer's disease.
属性
IUPAC Name |
N-[4-methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-5-10(14)13-11-12-8(4)9(15-11)6-7(2)3/h5,7H,1,6H2,2-4H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBNTJXNJVVIJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C=C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

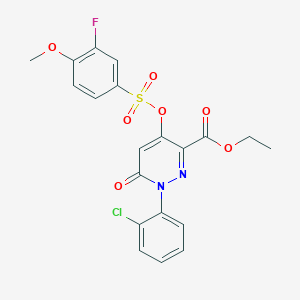
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2553009.png)
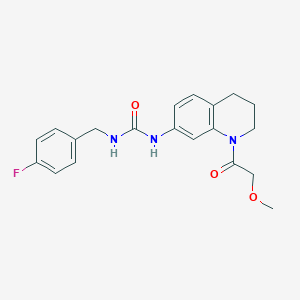
![1-(4-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2553013.png)
![methyl 3-ethyl-5-{[(2-phenylethyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2553014.png)
![4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2553015.png)
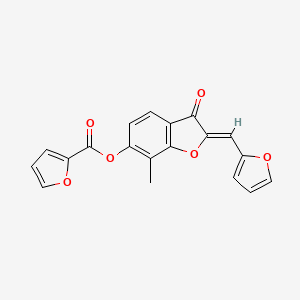
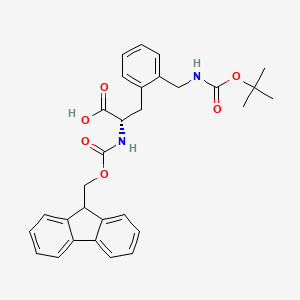
![N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide](/img/structure/B2553019.png)
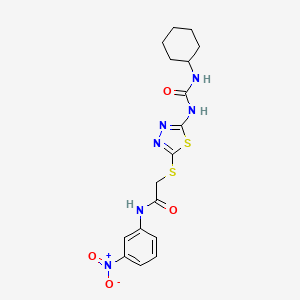
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2553023.png)
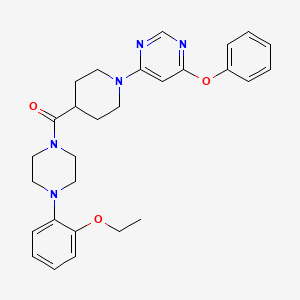
![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553025.png)
